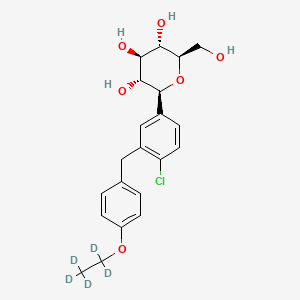
Dapagliflozin-d5
Vue d'ensemble
Description
Dapagliflozine-d5 est une forme deutérée de dapagliflozine, un inhibiteur du cotransporteur sodium-glucose 2 (SGLT2) utilisé principalement dans le traitement du diabète de type 2. La version deutérée est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques de la dapagliflozine, car la présence de deutérium peut affecter la stabilité et le taux métabolique du composé.
Mécanisme D'action
Target of Action
Dapagliflozin-d5, also known as Dapagliflozin D5, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is predominantly expressed in the proximal tubule of the nephron in the kidneys . This transporter is responsible for about 90% of glucose reabsorption in the kidneys .
Mode of Action
This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Additionally, this compound also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This may influence several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .
Biochemical Pathways
This compound influences glucose metabolism pathways, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . It also impacts cholesterol balance by restoring the expression of ABCA1, a key pathway for cholesterol outflows .
Pharmacokinetics
Orally administered this compound is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . This compound has extensive extravascular distribution with a mean volume of distribution of 118 L . It is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered this compound is approximately 12.9 hours .
Result of Action
The inhibition of SGLT2 by this compound leads to an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease . Furthermore, this compound has been shown to alleviate podocyte injury and cholesterol accumulation triggered by high glucose .
Action Environment
The environmental risk of this compound is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 9.2 x 10-5 . This compound is water soluble and hydrolytically stable in the aquatic environment . It is unlikely to significantly partition to the sludge solids during wastewater treatment .
Analyse Biochimique
Biochemical Properties
Dapagliflozin-d5, like its parent compound Dapagliflozin, is believed to interact with the SGLT2 enzyme . This enzyme is predominantly expressed in the proximal tubule of the nephron in the kidneys . By inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . This leads to improved glycemic control in patients with type 2 diabetes mellitus .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it significantly decreases HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes . It also influences cell function by affecting glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the SGLT2 enzyme, thereby reducing the reabsorption of filtered glucose and promoting urinary glucose excretion . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, it significantly decreased HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes over a period of 12 weeks .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It interacts with the SGLT2 enzyme to inhibit glucose reabsorption and promote urinary glucose excretion .
Transport and Distribution
This compound, like Dapagliflozin, is orally administered and is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has extensive extravascular distribution .
Subcellular Localization
The specific subcellular localization of this compound is not currently available. Its parent compound, Dapagliflozin, is known to interact with the SGLT2 enzyme, which is predominantly expressed in the proximal tubule of the nephron in the kidneys .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la dapagliflozine-d5 implique l'incorporation d'atomes de deutérium dans la molécule de dapagliflozine. Cela peut être réalisé par différentes voies de synthèse, notamment :
Réactions d'échange de deutérium : Cette méthode consiste à remplacer les atomes d'hydrogène par du deutérium en présence d'un agent deutérant.
Réactifs deutérés : L'utilisation de matières premières ou de réactifs deutérés dans la synthèse de la dapagliflozine peut entraîner l'incorporation d'atomes de deutérium à des positions spécifiques dans la molécule.
Méthodes de production industrielle
La production industrielle de dapagliflozine-d5 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure :
Hydrogénation catalytique : Utilisation de gaz deutérium en présence d'un catalyseur pour remplacer les atomes d'hydrogène par du deutérium.
Solvants deutérés : Utilisation de solvants deutérés dans le mélange réactionnel pour faciliter l'incorporation d'atomes de deutérium.
Analyse Des Réactions Chimiques
Types de réactions
La dapagliflozine-d5 subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent conduire à la formation de métabolites réduits.
Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques dans la molécule, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés dans les réactions de réduction.
Catalyseurs : Des catalyseurs comme le palladium sur carbone (Pd/C) sont utilisés dans les réactions d'hydrogénation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites de la dapagliflozine, tels que l'hydroxy-dapagliflozine benzylique, l'oxo-dapagliflozine et la déséthyl-dapagliflozine .
Applications de la recherche scientifique
La dapagliflozine-d5 est largement utilisée dans la recherche scientifique pour diverses applications, notamment :
Études pharmacocinétiques : Le composé deutéré est utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion (ADME) de la dapagliflozine dans l'organisme.
Analyse des voies métaboliques : Les chercheurs utilisent la dapagliflozine-d5 pour étudier les voies métaboliques et identifier les métabolites formés in vivo.
Études d'interactions médicamenteuses : Le composé est utilisé pour étudier les interactions médicamenteuses potentielles et les effets de la co-administration avec d'autres médicaments.
Recherche biologique : La dapagliflozine-d5 est utilisée dans la recherche biologique pour étudier ses effets sur diverses voies biologiques et ses applications thérapeutiques potentielles.
Mécanisme d'action
La dapagliflozine-d5, comme la dapagliflozine, inhibe le cotransporteur sodium-glucose 2 (SGLT2) situé dans les tubules proximaux des reins. En inhibant le SGLT2, la dapagliflozine-d5 réduit la réabsorption du glucose des tubules rénaux, ce qui entraîne une augmentation de l'excrétion urinaire du glucose. Cela se traduit par une amélioration du contrôle glycémique chez les patients atteints de diabète de type 2 . De plus, la dapagliflozine-d5 a montré des effets bénéfiques sur les résultats cardiovasculaires et rénaux .
Applications De Recherche Scientifique
Dapagliflozin-d5 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of dapagliflozin in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites formed in vivo.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions and the effects of co-administration with other medications.
Biological Research: This compound is used in biological research to study its effects on various biological pathways and its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité de la dapagliflozine-d5
La dapagliflozine-d5 est unique en raison de la présence d'atomes de deutérium, qui peuvent améliorer la stabilité métabolique du composé et fournir des informations précieuses sur la pharmacocinétique et les voies métaboliques de la dapagliflozine. Cela en fait un outil précieux dans la recherche scientifique pour étudier les effets et les interactions de la dapagliflozine dans l'organisme.
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-CAXKFZQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668210 | |
| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204219-80-6 | |
| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



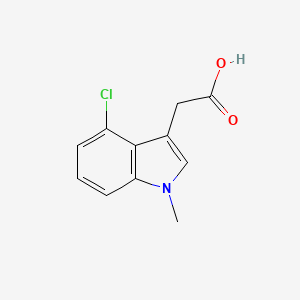
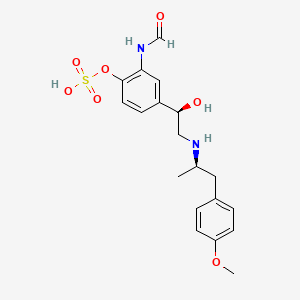

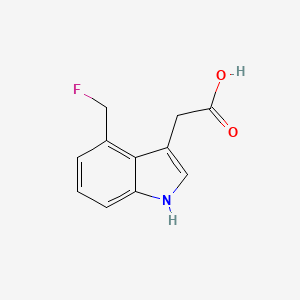

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
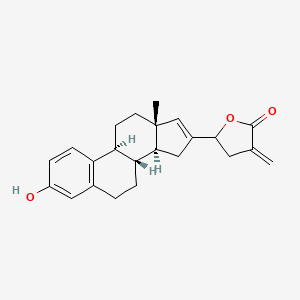
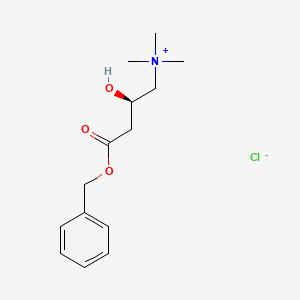
![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
